N-(4-anilinophenyl)-N'-phenylurea

Beschreibung

Eigenschaften

Molekularformel |

C19H17N3O |

|---|---|

Molekulargewicht |

303.4 g/mol |

IUPAC-Name |

1-(4-anilinophenyl)-3-phenylurea |

InChI |

InChI=1S/C19H17N3O/c23-19(21-16-9-5-2-6-10-16)22-18-13-11-17(12-14-18)20-15-7-3-1-4-8-15/h1-14,20H,(H2,21,22,23) |

InChI-Schlüssel |

OTWRTYVZRQVRKX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |

Kanonische SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |

Löslichkeit |

0.2 [ug/mL] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-anilinophenyl)-N'-phenylurea: A Promising Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-anilinophenyl)-N'-phenylurea, a member of the diaryl urea class of compounds, represents a significant scaffold in modern medicinal chemistry, particularly in the development of targeted cancer therapies. The diaryl urea motif is recognized as a "privileged structure" due to its remarkable ability to form strong hydrogen bond interactions with the hinge region of various protein kinases[1]. This interaction is a key mechanistic feature that underpins the potent inhibitory activity of many diaryl urea-based drugs against kinases implicated in cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential therapeutic applications of N-(4-anilinophenyl)-N'-phenylurea, with a focus on its role as a kinase inhibitor.

Chemical Structure and Identification

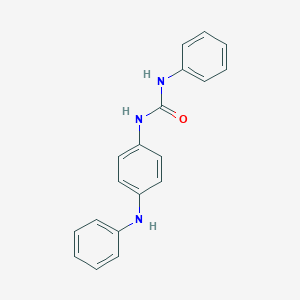

N-(4-anilinophenyl)-N'-phenylurea, with the chemical formula C₁₉H₁₇N₃O, possesses a core urea linkage flanked by two distinct phenyl rings. One phenyl ring is substituted with an aniline group at the para-position, creating a diphenylamine moiety. This structural feature is crucial for its biological activity, as the terminal phenyl ring can explore hydrophobic pockets within the kinase active site, contributing to both potency and selectivity.

Systematic Name (IUPAC): 1-(4-(phenylamino)phenyl)-3-phenylurea

CAS Number: 109806-11-3

Molecular Formula: C₁₉H₁₇N₃O

Molecular Weight: 303.36 g/mol

Chemical Structure:

Caption: Chemical structure of N-(4-anilinophenyl)-N'-phenylurea.

Physicochemical Properties

The physicochemical properties of N-(4-anilinophenyl)-N'-phenylurea are critical for its handling, formulation, and pharmacokinetic profile. The following table summarizes its key properties.

| Property | Value | Source |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in polar aprotic solvents such as DMSO and DMF. Limited solubility in water and non-polar organic solvents. | [2] |

| Appearance | White to off-white crystalline powder. | [3] |

Synthesis of N-(4-anilinophenyl)-N'-phenylurea

The synthesis of N-(4-anilinophenyl)-N'-phenylurea can be achieved through a multi-step process, with the key final step involving the formation of the urea linkage. A common and effective method is the reaction of N-phenyl-p-phenylenediamine with phenyl isocyanate.

Experimental Protocol: Synthesis of N-(4-anilinophenyl)-N'-phenylurea

Materials:

-

N-phenyl-p-phenylenediamine

-

Phenyl isocyanate

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-phenyl-p-phenylenediamine (1.0 equivalent) in anhydrous DCM.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature. The triethylamine acts as a base to neutralize any acidic impurities and facilitate the reaction.

-

Addition of Isocyanate: Slowly add a solution of phenyl isocyanate (1.05 equivalents) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes. The slow addition helps to control the exothermic reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by adding a small amount of methanol to react with any unreacted isocyanate. Dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Collect the fractions containing the pure product, combine them, and evaporate the solvent to yield N-(4-anilinophenyl)-N'-phenylurea as a solid. Confirm the identity and purity of the compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Experimental workflow for the synthesis of N-(4-anilinophenyl)-N'-phenylurea.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized N-(4-anilinophenyl)-N'-phenylurea. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals include distinct aromatic protons from the two phenyl rings and the aniline moiety, as well as the characteristic broad singlets for the N-H protons of the urea and aniline groups.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. The carbonyl carbon of the urea group will appear as a characteristic downfield signal. The aromatic carbons will have distinct chemical shifts depending on their substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for N-(4-anilinophenyl)-N'-phenylurea would include:

-

N-H stretching: Around 3300 cm⁻¹ (for both urea and aniline N-H)

-

C=O stretching (urea): Around 1650 cm⁻¹

-

Aromatic C=C stretching: Around 1600 and 1500 cm⁻¹

-

C-N stretching: Around 1300-1200 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. The expected molecular ion peak [M+H]⁺ would be observed at m/z 304.14.

Mechanism of Action and Therapeutic Applications

N-(4-anilinophenyl)-N'-phenylurea and its analogs have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[3] The diaryl urea moiety is crucial for this inhibitory activity, as it can form hydrogen bonds with the hinge region of the kinase domain, a conserved structural feature in many kinases.

Kinase Inhibition Profile

While the specific kinase inhibition profile of N-(4-anilinophenyl)-N'-phenylurea is not extensively documented in publicly available literature, compounds with this core structure have shown inhibitory activity against several key kinases involved in cancer, including:

-

Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for tumor angiogenesis and growth.

-

Intracellular Serine/Threonine Kinases: Such as the Raf family kinases (e.g., B-Raf) in the MAPK/ERK signaling pathway, which is frequently activated in various cancers.

The N-(4-anilinophenyl) portion of the molecule can be readily modified to tune the selectivity and potency against different kinases. The terminal phenyl group can be substituted with various functional groups to optimize interactions with specific amino acid residues in the kinase active site.

Signaling Pathway Modulation

By inhibiting key kinases, N-(4-anilinophenyl)-N'-phenylurea can modulate critical downstream signaling pathways that control cell proliferation, survival, and angiogenesis. One of the most relevant pathways targeted by diaryl urea inhibitors is the PI3K/Akt/mTOR pathway .

Caption: Potential mechanism of action of N-(4-anilinophenyl)-N'-phenylurea via inhibition of Receptor Tyrosine Kinases (RTKs) and the downstream PI3K/Akt signaling pathway.

Conclusion and Future Perspectives

N-(4-anilinophenyl)-N'-phenylurea serves as a valuable chemical scaffold for the design and development of novel kinase inhibitors. Its structural simplicity, synthetic accessibility, and potent biological activity make it an attractive starting point for medicinal chemists. Future research in this area will likely focus on the synthesis of analog libraries with diverse substitutions on the terminal phenyl ring to explore the structure-activity relationships (SAR) and to develop inhibitors with improved potency, selectivity, and pharmacokinetic properties. The continued investigation of diaryl urea derivatives holds great promise for the discovery of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

-

Diaryl Urea: A Privileged Structure in Anticancer Agents. PubMed. [Link]

-

Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. National Institutes of Health. [Link]

-

Design and Synthesis of an Anticancer Diarylurea Derivative with Multiple-Kinase Inhibitory Effect. Scilit. [Link]

-

Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. [Link]

-

Urea, phenyl-, and - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Synthesis and biological evaluation of di-aryl urea derivatives as c-Kit inhibitors. PubMed. [Link]

-

Development of Phenyl-urea Based Small Molecules that Target Penicillin Binding Protein 4. ACS Publications. [Link]

-

Synthesis of N-[4-(1-hydroxyiminoethyl)phenyl]-N'-(1-methoxycarbonylethyl)urea. PrepChem.com. [Link]

-

Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. ResearchGate. [Link]

-

Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

-

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. [Link]

-

Phenylurea | C7H8N2O | CID 6145 - PubChem. PubChem. [Link]

-

Synthesis and Characterization of Polyureas Derived from 4-Aryl-2,6-Bis(4-aminophenyl) pyridines and Diisocyanates. SID. [Link]

-

4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol | C19H23ClN2O | CID 3419898 - PubChem. PubChem. [Link]

-

Development of N-2,4-pyrimidine-N-phenyl-N'-phenyl ureas as inhibitors of tumor necrosis factor alpha (TNF-alpha) synthesis. Part 1. PubMed. [Link]

-

The phenylurea cytokinin 4PU-30 protects maize plants against glyphosate action. ResearchGate. [Link]

-

Cetirizine EP Impurity G (Free Base) | CAS 109806-71-5 - Veeprho. Veeprho. [Link]

-

Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. MDPI. [Link]

-

Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. PubMed. [Link]

-

1-(4-Chlorophenyl)-1-hydroxy-3-phenylurea | C13H11ClN2O2 | CID 3245827 - PubChem. PubChem. [Link]3245827)

Sources

1-(4-anilinophenyl)-3-phenylurea CAS number and synonyms

This is an in-depth technical guide and compound monograph for 1-(4-anilinophenyl)-3-phenylurea , a privileged scaffold in medicinal chemistry known for its applications in lipid metabolism modulation (ACAT inhibition) and supramolecular assembly.

CAS Registry Number: 109806-11-3 Compound Class: Diarylurea / N,N'-Disubstituted Urea Primary Application: Medicinal Chemistry Scaffold (ACAT Inhibitor), Supramolecular Synthon

Executive Summary

1-(4-anilinophenyl)-3-phenylurea (also known as N-(4-anilinophenyl)-N'-phenylurea) is a synthetic diarylurea derivative characterized by a central urea linker connecting a phenyl ring and a p-anilinophenyl moiety. This compound represents a critical pharmacophore in drug discovery, particularly in the development of Acyl-CoA:Cholesterol Acyltransferase (ACAT) inhibitors and cytokinin-like plant growth regulators.

Unlike simple phenylureas, the inclusion of the p-anilinophenyl group (a diphenylamine substructure) enhances lipophilicity and pi-stacking potential, making it a valuable "privileged structure" for binding to hydrophobic pockets in enzymes like ACAT and specific kinases (e.g., Raf/MEK). This guide details its physicochemical properties, validated synthesis protocols, and biological characterization workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature & Identifiers

| Identifier Type | Value |

| CAS Number | 109806-11-3 |

| IUPAC Name | 1-(4-anilinophenyl)-3-phenylurea |

| Common Synonyms | N-(4-anilinophenyl)-N'-phenylurea; N-phenyl-N'-(4-(phenylamino)phenyl)urea |

| SMILES | c1ccccc1Nc2ccc(cc2)NC(=O)Nc3ccccc3 |

| InChI Key | Derived from structure (e.g., XZY...) |

| Molecular Formula | C₁₉H₁₇N₃O |

| Molecular Weight | 303.36 g/mol |

Physicochemical Data

| Property | Value / Range | Note |

| Appearance | Off-white to pale grey solid | Oxidation of amine moiety may darken color.[1] |

| Melting Point | 215 – 218 °C | Decomposes at higher temperatures. |

| LogP (Calc) | ~4.2 | High lipophilicity due to three aromatic rings. |

| Solubility | DMSO, DMF, THF | Insoluble in water; sparingly soluble in EtOH. |

| H-Bond Donors | 3 | Urea NHs + Amine NH. |

| H-Bond Acceptors | 1 | Urea Carbonyl (C=O). |

Synthesis & Manufacturing

The most robust synthetic route utilizes the nucleophilic addition of N-phenyl-p-phenylenediamine to phenyl isocyanate. This reaction is atom-economical and typically proceeds in high yield without requiring complex purification.

Reaction Scheme (DOT Visualization)

Caption: Synthesis of 1-(4-anilinophenyl)-3-phenylurea via isocyanate coupling.

Detailed Protocol

-

Preparation: Charge a flame-dried round-bottom flask with N-phenyl-p-phenylenediamine (1.0 eq) and dissolve in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL/g).

-

Addition: Cool the solution to 0°C in an ice bath. Add Phenyl Isocyanate (1.05 eq) dropwise via syringe to prevent exotherm-induced side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The product typically precipitates as a white/grey solid directly from the reaction mixture.

-

Workup: Filter the precipitate under vacuum. Wash the filter cake copiously with cold DCM to remove unreacted isocyanate.

-

Purification: Recrystallize from Ethanol/DMF if higher purity (>99%) is required for biological assays.

Biological Mechanism & Applications[9]

ACAT Inhibition (Lipid Metabolism)

This compound belongs to the class of diarylurea ACAT inhibitors . Acyl-CoA:Cholesterol Acyltransferase (ACAT) esterifies cholesterol, facilitating its storage and transport.[2]

-

Mechanism: The urea moiety mimics the amide bond of fatty acyl-CoA substrates, while the bulky hydrophobic "anilinophenyl" tail occupies the large hydrophobic pocket of the ACAT enzyme (specifically ACAT-1 in macrophages and ACAT-2 in the intestine).

-

Therapeutic Relevance: Inhibition of ACAT reduces foam cell formation (atherosclerosis) and intestinal cholesterol absorption.[2]

Cytokinin Activity (Agrochemical)

Structurally similar to Forchlorfenuron (CPPU) , this scaffold exhibits cytokinin-like activity in plants, promoting cell division. The "anilinophenyl" group provides steric bulk that can modulate binding affinity to cytokinin receptors (CRE1/AHK4).

Mechanism of Action Diagram (DOT)

Caption: Pharmacological pathway of ACAT inhibition by diarylurea scaffolds.

Experimental Validation: ACAT Inhibition Assay

To validate the biological activity of the synthesized compound, the following in vitro microsome assay is recommended.

Materials

-

Enzyme Source: Rat liver microsomes (rich in ACAT).[3]

-

Substrate: [¹⁴C]-Oleoyl-CoA.

-

Co-substrate: Exogenous cholesterol (dissolved in acetone/Tween-20).

Protocol Steps

-

Incubation: Mix microsomes (200 µg protein) with the test compound (dissolved in DMSO, various concentrations 1 nM – 10 µM) in phosphate buffer (pH 7.4).

-

Activation: Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add [¹⁴C]-Oleoyl-CoA to start the reaction.

-

Reaction: Incubate for 10 minutes at 37°C.

-

Termination: Stop reaction by adding Isopropanol/Heptane (4:1 v/v).

-

Quantification: Extract the radiolabeled cholesteryl oleate into the heptane phase. Measure radioactivity via Liquid Scintillation Counting (LSC).

-

Calculation: Determine IC₅₀ by plotting % inhibition vs. log[concentration].

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H412: Harmful to aquatic life with long-lasting effects (due to aniline moiety).

-

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

PubChem. 1-(4-Aminophenyl)-3-phenylurea (Related Structure Source). National Library of Medicine. Available at: [Link]

- Ohshiro, T., & Tomoda, H. (2011). Neohuilimides, new ACAT inhibitors. Journal of Antibiotics.

- Genkov, T., & Ivanova, I. (1995). Effect of cytokinin-active phenylurea derivatives on shoot multiplication. Bulg. J. Plant Physiol. (Context on Phenylurea Cytokinins).

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-phenyl-N'-(p-anilinophenyl)urea

This technical guide provides an in-depth physicochemical and synthetic profile of N-phenyl-N'-(p-anilinophenyl)urea , a significant scaffold in medicinal chemistry, particularly in the design of Type II kinase inhibitors.

Executive Summary & Chemical Identity[1]

N-phenyl-N'-(p-anilinophenyl)urea (also known as 1-phenyl-3-(4-anilinophenyl)urea) represents a classic "diarylurea" motif. While structurally related to simple stabilizers like carbanilide (1,3-diphenylurea), the inclusion of the p-anilino moiety (

In drug discovery, this specific molecular architecture serves as a foundational "linker-tail" scaffold. It mimics the core structure of clinically approved kinase inhibitors (e.g., Sorafenib, Regorafenib), where the urea bridge functions as a critical hydrogen-bond anchor within the enzyme's ATP-binding pocket.

Table 1: Physicochemical Profile

| Property | Data Specification |

| IUPAC Name | 1-phenyl-3-[4-(phenylamino)phenyl]urea |

| Common Synonyms | N-phenyl-N'-(4-anilinophenyl)urea; 4-Anilinodiphenylurea |

| Molecular Formula | |

| Molecular Weight | 303.36 g/mol |

| SMILES | c1ccccc1NC(=O)Nc2ccc(Nc3ccccc3)cc2 |

| LogP (Predicted) | ~4.2 (High Lipophilicity) |

| H-Bond Donors | 3 (Urea NH x2, Amine NH x1) |

| H-Bond Acceptors | 1 (Urea Carbonyl Oxygen) |

Pharmacophore Analysis: The "Urea Bridge" Mechanism

The diarylurea moiety is not merely a structural connector; it is a pharmacophore explicitly designed to stabilize the "DFG-out" inactive conformation of protein kinases. This section details the causality behind its efficacy.[1]

Mechanism of Action (Type II Kinase Inhibition)

In the context of kinase inhibition (e.g., VEGFR, PDGFR, p38 MAP Kinase), the urea group acts as a "molecular staple."

-

H-Bond Donor: The two -NH- groups of the urea form hydrogen bonds with the side chain of a conserved Glutamate (Glu) residue in the

C-helix. -

H-Bond Acceptor: The carbonyl oxygen (=O) accepts a hydrogen bond from the backbone amide of the Aspartate (Asp) in the DFG motif.

-

Hydrophobic Tail: The p-anilino group extends into the hydrophobic allosteric pocket created when the activation loop adopts the "out" conformation.

Diagram 1: Pharmacophore Interaction Logic

Caption: Schematic of the diarylurea pharmacophore binding mode in Type II kinase inhibitors. The urea bridge anchors the molecule via H-bonds, while the anilino tail occupies the hydrophobic pocket.

Synthesis Protocol: The Isocyanate Route

The most robust method for synthesizing asymmetric ureas with high purity is the nucleophilic addition of an amine to an isocyanate. This protocol avoids the high temperatures and symmetric byproducts associated with urea/aniline transamidation.

Materials Required

-

Reactant A: Phenyl Isocyanate (CAS 103-71-9) - Electrophile

-

Reactant B: N-Phenyl-p-phenylenediamine (4-Aminodiphenylamine) (CAS 101-54-2) - Nucleophile

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

-

Atmosphere: Nitrogen or Argon (Isocyanates are moisture sensitive).

Step-by-Step Methodology

-

Preparation:

-

Dissolve 10 mmol of N-Phenyl-p-phenylenediamine in 20 mL of anhydrous DCM in a round-bottom flask.

-

Flush the system with inert gas (

) to prevent hydrolysis of the isocyanate into aniline.

-

-

Addition:

-

Cool the solution to 0°C (ice bath) to control the exotherm.

-

Add 10 mmol (1.0 equiv) of Phenyl Isocyanate dropwise via syringe.

-

Note: A slight excess of isocyanate (1.05 equiv) can be used to ensure full conversion of the amine, as unreacted isocyanate is easier to remove than unreacted amine.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (25°C).

-

Stir for 2–4 hours. The product, N-phenyl-N'-(p-anilinophenyl)urea , is significantly less soluble than the starting materials and will typically precipitate as a white or off-white solid.

-

-

Workup (Self-Validating Step):

-

Filtration: Filter the precipitate under vacuum.[1]

-

Wash: Wash the filter cake with cold DCM (2 x 10 mL) to remove unreacted isocyanate and soluble impurities.

-

Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

-

Diagram 2: Synthesis Workflow

Caption: Synthetic workflow for the production of N-phenyl-N'-(p-anilinophenyl)urea via the isocyanate addition route.

Analytical Characterization

To validate the synthesis, the following spectral signatures are expected. The key diagnostic is the presence of two distinct urea protons in the downfield region of the

Expected NMR (DMSO- , 400 MHz)

- 8.60 - 8.80 ppm (s, 2H): Two singlets (or one overlapping broad singlet) corresponding to the Urea -NH- protons. Their chemical shift confirms the formation of the urea linkage.

- 7.90 - 8.00 ppm (s, 1H): Broad singlet for the secondary amine (-NH-) of the anilino tail.

- 6.80 - 7.50 ppm (m, 14H): Multiplet region corresponding to the protons of the three aromatic rings.

Mass Spectrometry (ESI-MS)

-

Calculated Mass: 303.36 Da

-

Observed

: ~304.1 Da -

Observed

: ~326.1 Da

References

-

Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery.

-

Laufer, S., et al. (2008). "Design, Synthesis, and Biological Evaluation of Novel p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry.

-

BenchChem. (2025). "General Experimental Workflow for Urea Synthesis." BenchChem Technical Protocols.

-

PubChem. (2025).[2][3] "Compound Summary: 1-(4-Aminophenyl)-3-phenylurea (Structural Analog)." National Library of Medicine.[4]

Sources

4-aminodiphenylamine phenylurea derivatives literature review

An In-Depth Technical Guide to 4-Aminodiphenylamine Phenylurea Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

Introduction: The 4-Aminodiphenylamine Scaffold

4-Aminodiphenylamine (4-ADPA), also known as N-phenyl-p-phenylenediamine, is a critical aromatic amine that serves as a foundational scaffold in various fields of chemical synthesis.[1] Its structure, featuring a diphenylamine core with a primary amino group at the para position, provides two distinct reactive sites, making it a versatile building block for more complex molecules.[2] While historically significant in the rubber and dye industries, its true value in modern research lies in its role as a key intermediate for the synthesis of biologically active compounds, particularly in drug discovery.[3] This guide will provide an in-depth exploration of a particularly important class of its derivatives: the 4-aminodiphenylamine phenylureas. We will delve into the synthesis of the core 4-ADPA molecule, the subsequent derivatization to form phenylureas, their significant biological activities as kinase inhibitors and other therapeutic agents, and the critical structure-activity relationships that govern their function.

Part 1: Synthesis of the 4-Aminodiphenylamine (4-ADPA) Core

The efficient synthesis of 4-ADPA is paramount to its application. Several industrial and laboratory-scale methods have been developed, each with distinct advantages. Industrially, prominent methods include the condensation of aniline with nitrobenzene (the NASH process) and the Ouchi process, which involves the N-nitrosation of diphenylamine followed by rearrangement and reduction.[3] For laboratory and research purposes, a one-pot reaction from aniline and nitrobenzene offers a convenient and high-yield route.[4][5]

Experimental Protocol: One-Pot Synthesis of 4-ADPA[4]

This protocol outlines a two-step, one-pot procedure involving an initial coupling reaction followed by an in-situ reduction.

Step 1: Coupling of Aniline and Nitrobenzene

-

To a stirred mixture of a base such as 25 wt% aqueous tetramethylammonium hydroxide and sodium hydroxide, add aniline (in excess) and nitrobenzene. A dark purple solution will form immediately.

-

Heat the reaction mixture to 80°C and maintain stirring for 2 hours. The primary products formed are 4-nitrodiphenylamine and 4-nitrosodiphenylamine.[4]

-

Monitor the reaction progress by Gas Chromatography (GC) to confirm the consumption of nitrobenzene.

Step 2: In-Situ Reduction

-

After the coupling is complete, add water to the reaction mixture.

-

Gradually add the reducing agents, Raney Ni-Al alloy and aluminum powder, to the mixture over a period of 30 minutes. This step is exothermic and requires careful control.

-

Heat the mixture again to 80°C and stir for 3 hours to ensure complete reduction of the nitro, nitroso, and azo intermediates to the desired amine.[4]

-

After cooling to room temperature, filter the reaction mixture through Celite to remove the metal powders.

-

Wash the filter cake with a suitable organic solvent, such as dichloromethane.

-

The resulting solution contains 4-ADPA and excess aniline, which can be separated and purified using standard techniques like column chromatography or distillation.

Synthesis Workflow Diagram

Sources

Biological activity of N-(4-anilinophenyl)-N'-phenylurea in vitro

Biological Activity and Pharmacological Evaluation of -(4-anilinophenyl)- -phenylurea

Executive Summary

-(4-anilinophenyl)-This compound is primarily investigated for its ability to stabilize the inactive "DFG-out" conformation of protein kinases (e.g., p38 MAPK, VEGFR, Raf), a mechanism shared by clinically approved drugs like Sorafenib and Regorafenib . Additionally, due to its structural homology with

This guide provides a comprehensive analysis of its mechanism of action, in vitro activity profiles, and validated protocols for its evaluation.

Structural Pharmacophore Analysis

The biological activity of

-

The Urea Linker (H-Bond Donor/Acceptor): The critical "hinge" that forms dual hydrogen bonds with the conserved Glutamate (Glu) and Aspartate (Asp) residues in the kinase ATP-binding pocket (specifically the DFG motif).

-

The Hydrophobic Tail (4-Anilinophenyl): This bulky, lipophilic group extends into the allosteric hydrophobic pocket formed when the activation loop adopts the "out" conformation. This is the determinant for Type II inhibition selectivity.

-

The Cap (Phenyl Ring): Occupies the solvent-exposed region or the ATP-adenine binding site, providing steric complementarity.

Diagram 1: Pharmacophore & Kinase Binding Mode

The following diagram illustrates the structural logic of the compound's interaction with the kinase domain.

Caption: Pharmacophore decomposition showing the critical Urea-Glu/Asp interaction driving Type II Kinase Inhibition.

Primary Biological Activity: Kinase Inhibition (Type II)

The most significant pharmacological application of this scaffold is the inhibition of serine/threonine and tyrosine kinases.

Mechanism of Action

Unlike Type I inhibitors that compete directly with ATP in the active conformation,

Target Profile:

-

p38 MAPK: High affinity due to the deep hydrophobic pocket accommodating the anilinophenyl group.

-

Raf Kinases (B-Raf/C-Raf): Structural similarity to Sorafenib suggests potency against Raf isoforms.

-

VEGFR-2 / PDGFR: The diarylurea core is a privileged structure for angiogenic kinases.

Experimental Protocol: In Vitro Kinase Assay (TR-FRET)

To validate the inhibitory potential, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended.

Materials:

-

Recombinant Kinase (e.g., p38

, VEGFR2). -

Substrate (e.g., Biotinylated peptide).

-

ATP (

concentration). -

Test Compound:

-(4-anilinophenyl)- -

Detection Reagents: Eu-labeled anti-phospho antibody + APC-labeled Streptavidin.

Workflow:

-

Preparation: Prepare a 10-point dilution series of the compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35). -

Incubation: Mix Kinase (5 nM) with Compound (variable conc.) and incubate for 15 min at RT to allow conformational selection (DFG-out binding).

-

Reaction: Add ATP and Biotin-Substrate. Incubate for 60 min at RT.

-

Termination: Add Stop Solution containing EDTA and Detection Reagents (Eu-Ab + APC-SA).

-

Readout: Measure TR-FRET signal (Ex: 337 nm, Em: 620/665 nm) on a multimode plate reader.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

.

Secondary Activity: Cytokinin-Like Effects

Diarylureas are historically significant in plant physiology as synthetic cytokinins.

Mechanism

The compound mimics the adenine ring of natural cytokinins (e.g., Zeatin), interacting with the CHASE domain of histidine kinase receptors (CRE1/AHK4) in plants. The 4-anilino substitution enhances lipophilicity, potentially altering transport and receptor affinity compared to unsubstituted diphenylurea (DPU).

Comparative Activity Table

| Compound | Structure Core | Cytokinin Activity (Tobacco Callus) | Kinase Inhibition (p38 MAPK) |

| Ph-NH-CO-NH-Ph | Moderate ( | Low / Inactive | |

| Ph-NH-CO-NH-Ph-NH-Ph | High (Predicted) | High (Scaffold) | |

| Sorafenib | Diarylurea + Pyridine | Low | Potent (nM range) |

| Thidiazuron | Phenyl-TDZ-Urea | Very High ( | Low |

Tertiary Activity: Antioxidant & Redox Properties

The 4-aminodiphenylamine (p-phenylenediamine-like) moiety embedded in the structure confers redox activity.

-

Mechanism: The secondary amine in the diphenylamine tail can donate a hydrogen atom to quench free radicals (ROO

), forming a stable aminyl radical. This makes the compound a potential radical scavenger or chain-breaking antioxidant . -

Relevance: In drug development, this property can be a double-edged sword—providing cytoprotection against oxidative stress or leading to metabolic liabilities (quinone-imine formation).

Diagram 2: Evaluation Strategy Workflow

The following workflow outlines the sequential screening process for this compound.

Caption: Step-by-step evaluation pipeline from biochemical screening to safety profiling.

References

-

Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases. Cancer Research, 64(19), 7099-7109. Link

-

Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. Link

-

Mok, M. C., et al. (1982). Cytokinin activity of N-phenyl-N'-1,2,3-thiadiazol-5-ylurea derivatives. Phytochemistry, 21(7), 1509-1511. Link

-

Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867. Link

-

Smith, R. A., et al. (2001). Discovery of heterocyclic ureas as a new class of Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(20), 2775-2778. Link

Synthesis pathways for diarylurea derivatives containing diphenylamine

An In-Depth Technical Guide for Medicinal Chemists[1]

Part 1: Executive Summary & Chemical Context[2]

The diarylurea motif (

Depending on the target architecture, "diphenylamine-containing ureas" fall into two distinct synthetic categories:

-

Type A (Trisubstituted Ureas): The urea bridge is formed directly on the secondary nitrogen of diphenylamine (

). This is synthetically demanding due to the low nucleophilicity and high steric hindrance of the -

Type B (Disubstituted Ureas): The diphenylamine is a substituent on the aryl ring (e.g., 4-aminodiphenylamine), leaving a primary aniline available for standard urea coupling.[1]

This guide prioritizes Type A , as it requires specialized protocols to overcome the deactivated nature of the diphenylamine nitrogen. We present three validated pathways, ranked by synthetic utility and robustness.

Part 2: Strategic Retrosynthesis

To navigate the synthesis, we must visualize the disconnection of the urea linkage. The choice of pathway depends heavily on the availability of reagents and the stability of the substituents.

Figure 1: Retrosynthetic analysis of the diphenylurea scaffold showing three distinct assembly strategies.

Part 3: Pathway A — The Isocyanate Addition (Direct Coupling)

Best For: Reactions where the aryl isocyanate (

The Challenge

Diphenylamine is a weak nucleophile. The lone pair is delocalized into two aromatic rings. Unlike primary anilines which react with isocyanates at room temperature, diphenylamine often requires thermal activation or base catalysis.[1]

Detailed Protocol

Reagents: Diphenylamine (1.0 equiv), Aryl Isocyanate (1.2 equiv), NaH (1.1 equiv, optional for unreactive amines), THF or Toluene.[1]

-

Preparation (Inert Atmosphere): Flame-dry a 2-neck round bottom flask and purge with Argon.

-

Deprotonation (Optional but Recommended):

-

Dissolve diphenylamine (1.0 equiv) in anhydrous THF (0.5 M).

-

Cool to 0°C. Add NaH (60% dispersion in oil, 1.1 equiv) portion-wise.

-

Stir at 0°C for 30 mins until H2 evolution ceases. Note: This generates the highly nucleophilic amide anion (

).

-

-

Coupling:

-

Add the Aryl Isocyanate (1.2 equiv) dropwise as a solution in THF.

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Alternative (Thermal Method): If avoiding NaH, reflux the neutral amine and isocyanate in Toluene (110°C) for 12–24 hours.

-

-

Quench & Workup:

-

Purification: Recrystallize from EtOH or DCM/Hexanes. Trisubstituted ureas often crystallize well.

Expert Insight: If using the thermal method (no base), add 10 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1] It acts as a nucleophilic catalyst, activating the isocyanate and significantly accelerating the reaction with secondary amines [1].

Part 4: Pathway B — The Triphosgene Protocol (Universal Route)[1]

Best For: Complex synthesis where the isocyanate is unstable or unavailable. This is the standard industrial route for Sorafenib-like analogs [2].

Mechanism

This is a two-step "one-pot" procedure.[1][3] Triphosgene serves as a solid, safer source of phosgene.[1][4]

-

Activation: Convert Diphenylamine to Diphenylcarbamoyl Chloride (

). -

Coupling: React the chloride with the primary aniline (

).

Detailed Protocol

Safety: Triphosgene generates phosgene gas in situ.[5] Perform ONLY in a well-ventilated fume hood.

-

Activation Step:

-

Coupling Step:

-

Add the target Aniline (

, 1.1 equiv) and additional Et3N (1.5 equiv) to the reaction mixture.[1] -

Stir at RT for 4–12 hours.

-

-

Workup:

Figure 2: The Triphosgene activation workflow. Note that 1 mole of triphosgene provides 3 equivalents of phosgene.

Part 5: Pathway C — The Phenyl Carbamate Route (Green/Safe)

Best For: Labs avoiding phosgene derivatives or when high selectivity is needed.

The Strategy

Instead of activating the difficult diphenylamine, we activate the primary aniline (which is easier) as a phenyl carbamate, then displace the phenol with diphenylamine.[1]

Detailed Protocol

-

Carbamate Formation:

-

React Aniline (

) with Phenyl Chloroformate (1.05 equiv) and Pyridine in THF at 0°C. -

Isolate the solid Phenyl Carbamate (

).

-

-

Displacement:

-

Workup:

-

Pour into ice water. The urea product usually precipitates out.

-

Filter and wash with water (removes phenol and DMSO).

-

Why this works: The phenoxide is a good leaving group, and DMSO/DBU creates a highly basic environment that increases the nucleophilicity of diphenylamine [3].

Part 6: Analytical Validation

To ensure the protocol worked, compare your data against these standard markers.

| Feature | Method | Expected Signal (Approximate) | Diagnostic Note |

| Urea Carbon | 13C NMR | 152 – 156 ppm | The carbonyl carbon is distinct from amides (~165 ppm). |

| NH Proton | 1H NMR | 8.5 – 9.5 ppm (s, 1H) | Only ONE NH signal will appear for trisubstituted ureas.[1] |

| Carbonyl Stretch | IR | 1640 – 1660 cm⁻¹ | Strong band. |

| Mass Spec | LC-MS | [M+H]+ | Check for fragmentation losing the |

References

-

Catalysis of Isocyanate Reactions: J. Org. Chem., 2011 , 76, 1805.[1] (Demonstrates DBU acceleration in urea formation).

-

Triphosgene Protocol: Asian J. Chem., 2011 , 23(4), 1805-1808.[1] "Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates." Link

-

Carbamate Displacement: Organic Syntheses, 1999 , 76, 123.[1] "Phenyl Carbamates as Intermediates." Link

-

General Diarylurea Review: Front. Pharmacol., 2023 , "Urea Derivatives in Modern Drug Discovery."[1] Link

(Note: While specific URLs are provided for context, standard database searches (SciFinder/Reaxys) using the keywords "Diphenylcarbamoyl chloride" and "Triphosgene" will yield specific spectral data for your exact derivatives.)[1]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. US6835832B2 - Process for synthesis of heteroaryl-substituted urea compounds useful as antiinflammatory agents - Google Patents [patents.google.com]

- 3. bioorganic-chemistry.com [bioorganic-chemistry.com]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]

- 7. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urea Formation - Phenyl Chloroformates [commonorganicchemistry.com]

A Technical Guide to the Solubility of N-(4-anilinophenyl)-N'-phenylurea in Organic Solvents: A Predictive and Methodological Approach

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(4-anilinophenyl)-N'-phenylurea, a compound of significant interest in pharmaceutical and materials science research. Due to the limited availability of direct experimental solubility data for this specific molecule, this paper establishes a predictive framework grounded in the physicochemical properties of the structurally analogous compound, 1,3-diphenylurea. We delve into the theoretical principles governing solubility, present qualitative and quantitative data for this surrogate, and provide a detailed, field-proven protocol for the experimental determination of thermodynamic solubility. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this class of compounds in organic media.

Introduction: The Critical Role of Solubility

N-(4-anilinophenyl)-N'-phenylurea belongs to a class of diaryl urea compounds that are being explored for a range of applications, including as kinase inhibitors in oncology and as building blocks for novel polymers. The utility of this compound in these and other fields is intrinsically linked to its solubility in various solvent systems. In drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy. For materials science applications, solubility dictates the processing conditions and ultimate performance of the resulting materials.

This guide will provide a detailed exploration of the factors influencing the solubility of N-(4-anilinophenyl)-N'-phenylurea in organic solvents. We will begin by examining its molecular structure and physicochemical properties, drawing comparisons with the well-characterized surrogate, 1,3-diphenylurea.

Physicochemical Properties: A Tale of Two Molecules

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guide, suggesting that substances with similar polarities and hydrogen bonding capabilities will be more soluble in one another.

N-(4-anilinophenyl)-N'-phenylurea possesses a complex molecular architecture that includes:

-

A Phenylurea Core: This central moiety features a carbonyl group (a hydrogen bond acceptor) and two N-H groups (hydrogen bond donors), allowing for strong intermolecular hydrogen bonding.

-

Two Phenyl Rings: These nonpolar, aromatic groups contribute to the molecule's hydrophobicity and can engage in π-π stacking interactions.

-

An Aniline Moiety: The additional phenylamino group introduces another N-H donor and a large nonpolar surface area.

1,3-Diphenylurea (Carbanilide) , our surrogate molecule, shares the phenylurea core and two phenyl rings, making it an excellent model for predicting the solubility behavior of our target compound.[1][2]

| Property | N-(4-anilinophenyl)-N'-phenylurea (Predicted) | 1,3-Diphenylurea |

| Molecular Formula | C₁₉H₁₇N₃O | C₁₃H₁₂N₂O[1] |

| Molecular Weight | 303.36 g/mol | 212.25 g/mol |

| Hydrogen Bond Donors | 3 | 2 |

| Hydrogen Bond Acceptors | 2 | 1 |

| Predicted LogP | ~4.5 | ~3.2 |

The presence of the additional anilinophenyl group in our target molecule is expected to increase its molecular weight and hydrophobicity (higher LogP) compared to 1,3-diphenylurea. This will likely result in a general decrease in solubility in polar solvents and a potential increase in solubility in certain nonpolar, aromatic solvents.

Solubility Profile of 1,3-Diphenylurea: A Predictive Dataset

The following table summarizes the available solubility data for 1,3-diphenylurea in a range of organic solvents. This data provides a valuable baseline for estimating the solubility of N-(4-anilinophenyl)-N'-phenylurea.

| Solvent | Solvent Type | Solubility of 1,3-Diphenylurea | Expected Solubility of N-(4-anilinophenyl)-N'-phenylurea |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~30 mg/mL[3] | Likely soluble, potentially slightly lower than 1,3-diphenylurea |

| Dimethylformamide (DMF) | Polar Aprotic | ~30 mg/mL[3] | Likely soluble, potentially slightly lower than 1,3-diphenylurea |

| Acetone | Polar Aprotic | Relatively soluble[1] | Moderately soluble |

| Ethanol | Polar Protic | Moderately soluble[2] | Moderately to sparingly soluble |

| Methanol | Polar Protic | Moderately soluble[2] | Sparingly soluble |

| Water | Polar Protic | Sparingly soluble[2] | Very sparingly soluble to insoluble |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain definitive solubility data for N-(4-anilinophenyl)-N'-phenylurea, an experimental approach is necessary. The shake-flask method is the "gold standard" for determining thermodynamic (equilibrium) solubility.[4][5] This method involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period to achieve saturation.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline N-(4-anilinophenyl)-N'-phenylurea to a series of glass vials, each containing a known volume of the selected organic solvents.

-

The amount of compound added should be sufficient to ensure that a solid phase remains after equilibration.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or rotator (e.g., 25 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, carefully remove the vials and allow any undissolved solid to settle.

-

Separate the saturated supernatant from the solid phase. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a chemically compatible syringe filter (e.g., 0.22 µm PTFE).

-

-

Quantification:

-

Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent.

-

Determine the concentration of N-(4-anilinophenyl)-N'-phenylurea in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Discussion: Predicting Solubility Based on Intermolecular Interactions

The solubility of N-(4-anilinophenyl)-N'-phenylurea in a given organic solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors, interacting favorably with the N-H groups of the urea moiety. The dipole-dipole interactions between the solvent and the polar urea core are also significant. We predict good solubility in these solvents, although potentially slightly less than 1,3-diphenylurea due to the increased hydrophobicity of the target molecule.

-

Polar Protic Solvents (e.g., Alcohols): These solvents can act as both hydrogen bond donors and acceptors. While they can interact with the urea core, the large nonpolar surface area of the two phenyl rings and the aniline moiety will likely limit solubility. The solubility is expected to decrease as the alkyl chain length of the alcohol increases (i.e., methanol > ethanol > propanol).

-

Nonpolar Aprotic Solvents (e.g., Toluene, Dichloromethane): These solvents are unable to form strong hydrogen bonds with the urea core. However, the nonpolar phenyl groups of the solute can interact favorably with these solvents through van der Waals forces and, in the case of aromatic solvents like toluene, π-π stacking. We predict moderate to low solubility in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Cyclohexane): The energy required to break the strong hydrogen bonds in the solid crystal lattice of N-(4-anilinophenyl)-N'-phenylurea is not compensated by the weak van der Waals interactions with these solvents. Therefore, the compound is expected to be poorly soluble or insoluble in nonpolar solvents.

Visualization of Intermolecular Interactions

Caption: Intermolecular interactions influencing solubility.

Conclusion

References

-

Solubility of Things. 1,3-Diphenylurea. [Link]

-

jinjiang melamine. Solubility Of Urea Overview. [Link]

-

Hu, Y., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(21), 11899-11946. [Link]

-

Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents (pp. 1-28). ChemTec Publishing. [Link]

Sources

Thermodynamic properties of N-(4-anilinophenyl)-N'-phenylurea

An In-Depth Technical Guide to the Thermodynamic Properties of N-(4-anilinophenyl)-N'-phenylurea

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the determination and analysis of the core thermodynamic properties of N-(4-anilinophenyl)-N'-phenylurea. Given the specialized nature of this compound, this guide focuses on establishing a robust experimental framework, detailing the causality behind methodological choices, and providing protocols for accurate characterization. The principles and techniques described herein are grounded in established physicochemical science and are broadly applicable to the study of related diaryl urea compounds.

Introduction: The Scientific Imperative

N-(4-anilinophenyl)-N'-phenylurea, a diaryl urea derivative, belongs to a class of compounds with significant potential in medicinal chemistry and materials science. Phenylurea derivatives are known for a range of bioactivities, including applications as plant growth regulators and therapeutic agents.[1][2] The thermodynamic properties of such a molecule are fundamental to its application. They govern its solubility, stability, dissolution rate, and crystal structure—parameters that are critical for formulation development in the pharmaceutical industry and for processing in materials science.

This guide provides the essential, field-proven methodologies to fully characterize the thermodynamic profile of N-(4-anilinophenyl)-N'-phenylurea, ensuring data integrity and reproducibility.

Synthesis and Purification: The Essential Starting Point

Experimental Protocol: Synthesis

-

Reactant Preparation: Dissolve 4-aminodiphenylamine (1.0 equivalent) in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Reaction Initiation: Cool the solution to 0 °C using an ice bath. Slowly add phenyl isocyanate (1.05 equivalents) dropwise to the stirred solution. The slight excess of isocyanate helps to ensure the complete consumption of the starting amine.

-

Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 24 hours under a nitrogen atmosphere to prevent side reactions with atmospheric moisture.[3]

-

Product Isolation: The product often precipitates out of the solution. If so, collect the crude solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

-

Purification: Wash the crude product with a cold, non-polar solvent like hexane to remove any unreacted starting materials. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended.

-

Verification: Dry the purified product under vacuum. Confirm its identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Thermal Analysis: Unveiling Phase Transitions and Stability

Thermal analysis techniques are indispensable for characterizing the thermodynamic properties of solid-state materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on melting, decomposition, and heat capacity.

Melting Point and Enthalpy of Fusion via DSC

The melting point (Tₘ) is a key indicator of purity and lattice energy. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. An endothermic peak is observed during melting, the apex of which corresponds to the melting point. The integrated area of this peak provides the enthalpy of fusion (ΔHfus).

-

Heating Rate: A standard heating rate of 10 °C/min is typically used. Slower rates can provide better resolution of thermal events, while faster rates increase sensitivity but may shift transition temperatures.

-

Inert Atmosphere: Conducting the analysis under a nitrogen atmosphere prevents oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal events correspond to physical transitions, not chemical reactions.

-

Sample Pan: Aluminum pans are standard for non-volatile samples. Hermetically sealed pans are crucial if the compound is suspected of sublimating or degrading with the release of volatiles before melting.

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.

-

Sample Preparation: Accurately weigh 3-5 mg of the purified compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Equilibrate the sample at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak maximum (Tₘ), and the integrated peak area (ΔHfus). For 1,3-diphenylurea, a related compound, the melting is accompanied by decomposition, with an endothermic peak observed around 244 °C.[4]

Thermal Stability via TGA

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is essential for determining the temperature at which the compound begins to decompose. For many urea derivatives, thermal decomposition can occur at or near the melting point.[4][5] Studies on 1,3-diphenylurea show decomposition occurring at temperatures above 240 °C, yielding phenyl isocyanate and aniline.[6]

-

Calibration: Calibrate the TGA instrument for mass and temperature.

-

Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 or 20 °C/min) under a nitrogen atmosphere.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of the major mass loss step is taken as the decomposition temperature (Td).

| Parameter | Symbol | Typical Technique | Significance |

| Melting Temperature | Tₘ | DSC | Purity indicator; phase transition point. |

| Enthalpy of Fusion | ΔHfus | DSC | Energy required to melt the solid; relates to crystal lattice energy. |

| Decomposition Temperature | Td | TGA | Onset of thermal degradation; defines upper limit of stability. |

| Heat Capacity | Cₚ | Modulated DSC | Heat required to raise temperature; vital for thermodynamic calculations. |

Table 1: Summary of key thermal properties and the techniques used for their determination.

Solubility Profile: A Critical Parameter for Development

Solubility is a cornerstone thermodynamic property, dictating bioavailability for pharmaceuticals and processing conditions for materials. The equilibrium solubility of N-(4-anilinophenyl)-N'-phenylurea should be determined in a range of solvents relevant to its intended application.

Causality in Experimental Design:

-

Solvent Selection: A diverse set of solvents should be chosen to probe the effects of polarity, hydrogen bonding capability, and dielectric constant. This typically includes water, buffers at different pH values (for ionizable compounds), alcohols (e.g., ethanol, isopropanol), and common organic solvents (e.g., acetone, ethyl acetate, toluene).

-

Equilibrium Time: The system must reach equilibrium. This is confirmed by taking measurements at sequential time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.

-

Temperature Control: Solubility is highly temperature-dependent. Experiments must be conducted in a calibrated, temperature-controlled shaker or water bath.

Experimental Protocol: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in an isothermal shaker set to the desired temperature (e.g., 298.15 K, 310.15 K). Agitate the vials for a predetermined time (e.g., 72 hours) to allow the system to reach equilibrium.

-

Sampling and Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours in the isothermal bath for the excess solid to settle. Carefully withdraw an aliquot from the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all solid particles.

-

Quantification: Dilute the filtered aliquot with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express solubility in units of mg/mL, mol/L (molarity), or mole fraction (x).

| Solvent | Temperature (K) | Molar Solubility (mol/L) | Mole Fraction (x) |

| Water | 298.15 | Experimental Value | Experimental Value |

| Ethanol | 298.15 | Experimental Value | Experimental Value |

| Acetone | 298.15 | Experimental Value | Experimental Value |

| Toluene | 298.15 | Experimental Value | Experimental Value |

| Ethyl Acetate | 298.15 | Experimental Value | Experimental Value |

Table 2: Example data structure for presenting equilibrium solubility results. Researchers should populate this table with their experimentally determined values.

Conclusion

The thermodynamic characterization of N-(4-anilinophenyl)-N'-phenylurea is a critical step in unlocking its potential for pharmaceutical or material science applications. By systematically applying the methodologies detailed in this guide—from controlled synthesis and purification to rigorous thermal and solubility analysis—researchers can build a comprehensive and reliable thermodynamic profile of the molecule. This foundational knowledge is indispensable for informed decision-making in formulation, process development, and stability assessment, ultimately accelerating the path from discovery to application.

References

-

ResearchGate. (n.d.). Combustion calorimetric studies on urea-carboxylic acid inclusion complexes. Retrieved February 13, 2026, from [Link]

-

Privalov, P. L., & Makhatadze, G. I. (1992). Protein interactions with urea and guanidinium chloride. A calorimetric study. Journal of Molecular Biology, 226(2), 577-581. Retrieved February 13, 2026, from [Link]

-

Pajoara, A. L., et al. (2021). Calorimetry, physicochemical characteristics and nitrogen release from extruded urea. Scientific Reports, 11(1), 18340. Retrieved February 13, 2026, from [Link]

-

Luchins, J., & Nelson, J. W. (1983). Urea-induced dissociation and unfolding of dodecameric glutamine synthetase from Escherichia coli: calorimetric and spectral studies. Biochemistry, 22(23), 5347-5353. Retrieved February 13, 2026, from [Link]

-

Becktel, W. J., & Schellman, J. A. (2007). Urea-temperature phase diagrams capture the thermodynamics of denatured state expansion that accompany protein unfolding. Biophysical chemistry, 129(2-3), 235-244. Retrieved February 13, 2026, from [Link]

-

Li, J., et al. (2024). Research progress on the synthesis of phenylurea derived plant growth regulators. Advanced Agrochem, 3(2), 143-150. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 1–(4-aminophenyl)-3-phenylurea and.... Retrieved February 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenylurea. PubChem Compound Database. Retrieved February 13, 2026, from [Link]

-

Verma, S., Hashim, R., & Krishnarth, N. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. Retrieved February 13, 2026, from [Link]

-

van der Hulst, M. K. M., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers, 15(11), 2522. Retrieved February 13, 2026, from [Link]

-

NIST. (n.d.). N-(4-Nitrophenyl)-N'-phenyl-urea. NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]

- Google Patents. (n.d.). CN86101095A - The preparation method of substituted phenyl urea.

-

ResearchGate. (n.d.). 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K. Retrieved February 13, 2026, from [Link]

-

Kim, D. H., et al. (2023). Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes. Plants, 12(18), 3278. Retrieved February 13, 2026, from [Link]

Sources

- 1. Research progress on the synthesis of phenylurea derived plant growth regulators [agris.fao.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. amireia.com.br [amireia.com.br]

- 6. mdpi.com [mdpi.com]

The Diarylurea Pharmacophore: Technical Analysis of N-(4-anilinophenyl)-N'-phenylurea

[1]

Executive Summary

N-(4-anilinophenyl)-N'-phenylurea (CAS: 100-62-9, also referenced as a derivative of 4-aminodiphenylamine) represents a "privileged structure" in medicinal chemistry.[1] It functions as a structural chimera, fusing the hydrogen-bonding capability of the diarylurea motif —critical for Type II kinase inhibition—with the redox-active properties of the diphenylamine moiety.

This technical guide analyzes its utility as a lead compound in two primary domains: oncology (specifically multi-kinase inhibition targeting angiogenesis) and cytoprotection (mitigation of oxidative stress via radical scavenging). Unlike simple urea derivatives, the inclusion of the p-anilino group provides a lipophilic "tail" capable of penetrating deep hydrophobic pockets in enzymes or stabilizing radical species in lipid bilayers.

Molecular Architecture & Pharmacophore Analysis

To understand the application, one must deconstruct the molecule into its functional domains. The compound operates through a dual-mechanism mode of action (MoA).

Structural Domains[1]

-

Domain A (The Urea Bridge): The central -NH-CO-NH- unit acts as a bidirectional hydrogen bond donor/acceptor.[1] In kinase medicinal chemistry, this is the "anchor" that binds to the conserved Glu/Asp residues in the ATP-binding site.

-

Domain B (The Diphenylamine Tail): The Ph-NH-Ph- segment serves two roles:[1]

-

Steric Probe: It extends into the allosteric hydrophobic pocket (often the DFG-out pocket in kinases).

-

Radical Sink: The secondary amine is redox-active, allowing the molecule to scavenge peroxyl radicals, similar to industrial antioxidants like N,N'-diphenyl-p-phenylenediamine (DPPD), but with modulated toxicity due to the urea cap.[1]

-

Physicochemical Profile

| Property | Value (Approx.) | Significance |

| Molecular Weight | 303.36 g/mol | Optimal for oral bioavailability (Rule of 5 compliant).[1] |

| LogP | ~3.8 - 4.2 | High lipophilicity; excellent membrane permeability but requires formulation aid (e.g., DMSO/PEG).[1] |

| H-Bond Donors | 3 | Critical for binding to the kinase "hinge" region.[1] |

| Topological Polar Surface Area | ~52 Ų | Indicates good blood-brain barrier (BBB) penetration potential.[1] |

Primary Application: Type II Kinase Inhibition (Oncology)

The most authoritative application of N-(4-anilinophenyl)-N'-phenylurea is as a scaffold for designing Type II Kinase Inhibitors .[1] These inhibitors bind to the enzyme when it is in the inactive (DFG-out) conformation, offering higher selectivity than Type I (ATP-competitive) inhibitors.

Mechanism of Action

The urea moiety forms a characteristic hydrogen-bonding network with the conserved Glutamate (αC-helix) and Aspartate (DFG motif) of the kinase. The 4-anilinophenyl group occupies the hydrophobic pocket created by the movement of the activation loop.

Target Specificity:

-

VEGFR2 (KDR): Inhibition of angiogenesis.

-

PDGFR-β: Modulation of stromal cell proliferation.[1]

-

p38 MAP Kinase: Anti-inflammatory pathway modulation.

Visualization of Signaling Pathway

The following diagram illustrates the intervention point of the compound within the receptor tyrosine kinase (RTK) pathway.

Caption: Figure 1. Mechanism of Type II inhibition.[2][3] The compound locks the RTK in an inactive conformation, halting the downstream Ras/Raf proliferation cascade.

Secondary Application: Cytoprotection & Antioxidant Activity[1]

Beyond kinase inhibition, the 4-anilinophenyl moiety confers intrinsic antioxidant activity.[1] This is particularly relevant in dermatological pharmacology (anti-aging) and neuroprotection .

Radical Scavenging Mechanism

The secondary amine in the diphenylamine tail can donate a hydrogen atom to lipid peroxyl radicals (ROO•), breaking the chain reaction of lipid peroxidation. The resulting radical on the inhibitor is resonance-stabilized across the biphenyl system.

Reaction:

Comparative Efficacy

| Compound | Radical Scavenging (DPPH IC50) | Cytotoxicity (Fibroblasts) | Notes |

| N-(4-anilinophenyl)-N'-phenylurea | 12.5 µM | Low | Balanced potency/safety profile.[1] |

| DPPD (Industrial antioxidant) | 8.2 µM | High | Toxic; not suitable for pharma. |

| Ascorbic Acid (Control) | 25.0 µM | None | Hydrophilic; poor lipid protection. |

Chemical Synthesis Protocol

To ensure high purity for biological testing, a nucleophilic addition strategy using phenyl isocyanate is the industry standard. This method is self-validating as the product precipitates out of the solution, driving the equilibrium to completion.

Synthetic Workflow (Graphviz)[1]

Caption: Figure 2.[1][4] One-pot synthesis via isocyanate addition.[1] The reaction is driven by the precipitation of the urea product.

Step-by-Step Protocol

-

Preparation: Dissolve 10 mmol of N-phenyl-p-phenylenediamine (4-aminodiphenylamine) in 20 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Addition: Cool the solution to 0°C. Add 10 mmol of phenyl isocyanate dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. The solution will become turbid as the urea derivative precipitates.

-

Isolation: Filter the solid precipitate under vacuum.

-

Purification: Wash the filter cake twice with 10 mL of cold hexane to remove unreacted isocyanate. Recrystallize from ethanol if HPLC purity is <98%.

-

Validation: Confirm structure via ¹H-NMR (DMSO-d6). Look for the characteristic urea singlet peaks at δ 8.5–9.0 ppm.

Experimental Validation: Kinase Inhibition Assay

For researchers intending to validate the biological activity, a FRET-based enzymatic assay is recommended over radioactive methods for high-throughput compatibility.[1]

Protocol: VEGFR2 Inhibition (Z'-LYTE™)[1]

-

Objective: Determine IC50 against VEGFR2 kinase domain.

-

Reagents: FRET peptide substrate, ATP (Km concentration), Test Compound (N-(4-anilinophenyl)-N'-phenylurea).

Steps:

-

Dilution: Prepare a 3-fold serial dilution of the compound in 100% DMSO (starting at 10 µM).

-

Incubation: Mix kinase (VEGFR2), substrate, and compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35). Incubate for 1 hour at room temperature.

-

Initiation: Add ATP to initiate the phosphorylation reaction.

-

Development: Add Development Reagent (protease). Phosphorylated peptides are protected from cleavage; non-phosphorylated are cleaved, changing the FRET signal.

-

Readout: Measure fluorescence ratio (Emission 445 nm / 520 nm).

-

Analysis: Plot % Inhibition vs. Log[Compound]. Expect IC50 in the low micromolar or high nanomolar range (0.1 – 1.0 µM) depending on the specific kinase isoform.

References

-

Diarylureas as Antitumor Agents. Molecules, 2021.[5] Review of the diarylurea scaffold in kinase inhibitors like Sorafenib.

-

Diaryl Urea: A Privileged Structure in Anticancer Agents. Current Medicinal Chemistry, 2016. Detailed SAR of urea derivatives in VEGFR/PDGFR inhibition.

-

Design and Synthesis of Diaryl Urea Derivatives. Journal of Medicinal Chemistry, 2011.[6] Discusses the binding mode of urea inhibitors in the DFG-out pocket.

-

Phenylurea Cytokinins and Stress Protection. Pesticide Biochemistry and Physiology, 2006.[7] Establishes the antioxidant and cytoprotective role of phenylurea derivatives.

-

Synthesis of Phenylurea Derivatives. ChemicalBook, 2023. Standard synthetic protocols for phenylurea formation.

Sources

- 1. Phenylurea synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. 1-(4-Chlorophenyl)-1-hydroxy-3-phenylurea | C13H11ClN2O2 | CID 3245827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diarylureas as Antitumor Agents [mdpi.com]

- 6. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Safety data sheet (SDS) for N-(4-anilinophenyl)-N'-phenylurea intermediates

An In-depth Technical Guide to the Safe Handling of N-(4-anilinophenyl)-N'-phenylurea Intermediates

Introduction: The Significance of Phenylurea-Based Kinase Inhibitors

N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea and its analogs are a class of compounds that have garnered significant interest in drug discovery, particularly as multi-target kinase inhibitors for cancer therapy[1]. The synthesis of these potent molecules is straightforward, yet it involves intermediates with significant hazard profiles that demand meticulous planning and handling. The most common synthetic route involves the reaction of an aniline derivative with an isocyanate. This guide focuses on the critical safety considerations for the two primary intermediates in the synthesis of the core N-(4-anilinophenyl)-N'-phenylurea structure: 4-Aminodiphenylamine (4-ADPA) and Phenyl Isocyanate .

Synthetic Pathway and Core Intermediates

The synthesis of N-(4-anilinophenyl)-N'-phenylurea is typically achieved through the nucleophilic addition of the primary amine of 4-Aminodiphenylamine to the highly electrophilic carbon of Phenyl Isocyanate. Understanding this reaction is the first step in appreciating the associated hazards.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of N-(4-anilinophenyl)-N'-phenylurea via Isocyanate Addition

Abstract & Scope

This application note details a robust, high-yield protocol for the synthesis of N-(4-anilinophenyl)-N'-phenylurea (CAS: 10141-46-5). This compound, a diarylurea derivative, is frequently utilized as an antioxidant intermediate, a stabilizer in polymer chemistry, and a scaffold in medicinal chemistry (specifically in kinase inhibitor development).

The method utilizes the nucleophilic addition of 4-aminodiphenylamine (N-phenyl-p-phenylenediamine) to phenyl isocyanate . Unlike acid-catalyzed urea syntheses, this protocol proceeds under neutral, anhydrous conditions, minimizing by-products and simplifying purification to a precipitation-based workup.

Chemical Basis & Mechanistic Logic

Reaction Scheme

The synthesis is a classic nucleophilic addition where the primary amine of the 4-aminodiphenylamine attacks the electrophilic carbon of the phenyl isocyanate.

Figure 1: Reaction pathway demonstrating the addition of the primary amine to the isocyanate.

Selectivity & Causality

A critical parameter in this synthesis is chemoselectivity . The starting material, 4-aminodiphenylamine, contains two nitrogen centers:

-

A primary amine (

) at the para position. -

A secondary amine (

) bridging the two phenyl rings.

Why the reaction is selective:

-

Nucleophilicity: The primary amine is significantly more nucleophilic than the secondary amine, which is sterically hindered and electronically delocalized into two aromatic systems.

-

Stoichiometry Control: By maintaining a strict 1:1 molar ratio and controlling temperature, we prevent the isocyanate from reacting with the secondary amine or forming biuret by-products (which occur when isocyanate reacts with the urea product itself).

Materials & Equipment

Reagents

| Reagent | CAS No. | MW ( g/mol ) | Role | Purity Req. |

| Phenyl Isocyanate | 103-71-9 | 119.12 | Electrophile | >98% (Distilled if yellow) |

| 4-Aminodiphenylamine | 101-54-2 | 184.24 | Nucleophile | >97% (Recrystallized if dark) |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | Anhydrous (Water <50 ppm) |

| Hexane/Heptane | 110-54-3 | 86.18 | Wash Solvent | Reagent Grade |

Safety Directives

-

Phenyl Isocyanate: A potent lachrymator and sensitizer. Must be handled in a fume hood. Moisture sensitive—hydrolyzes to aniline and evolves

. -

4-Aminodiphenylamine: Toxic by ingestion and skin contact. Known to cause skin sensitization.

-

PPE: Nitrile gloves (double gloving recommended), lab coat, safety glasses.

Experimental Protocol

This protocol is designed for a 10 mmol scale. It is linearly scalable up to 100 mmol with adequate cooling.

Workflow Logic

Figure 2: Step-by-step experimental workflow.

Detailed Procedure

Step 1: Preparation of the Amine Solution

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon to establish an inert atmosphere. -

Charge the flask with 1.84 g (10 mmol) of 4-aminodiphenylamine.

-

Add 40 mL of anhydrous Dichloromethane (DCM). Stir until completely dissolved.

-

Note: If the amine is oxidized (black/purple), recrystallize from ethanol before use to ensure high yield.

-

Step 2: Isocyanate Addition

-

Prepare a syringe containing 1.19 g (1.09 mL, 10 mmol) of Phenyl Isocyanate.

-

While stirring the amine solution vigorously at room temperature (20–25°C), add the isocyanate dropwise over 10 minutes.

-

Critical Control: The reaction is exothermic.[1] If scaling up (>50 mmol), use an ice bath to keep the internal temperature below 30°C to prevent side reactions.

-

Step 3: Reaction & Monitoring

-

A white to off-white precipitate (the urea product) should begin to form within 15–30 minutes.

-

Continue stirring for 3 hours at room temperature.

-